2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15;;/h1-3,6,10,13H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQZYVZOWWHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=CC=CC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for various pharmacological properties. Its molecular formula is , and it is often studied in the context of drug development for its potential therapeutic applications.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Potential activity against viral infections.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anticonvulsant : Exhibits potential in controlling seizures.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, certain imidazopyridine derivatives have been shown to inhibit the TASK-1 and TASK-2 channels, which are implicated in sleep-related breathing disorders .
Case Studies
-
Antimicrobial Efficacy :
A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The compounds demonstrated significant antibacterial activity with low MIC values, indicating their potential as lead compounds in tuberculosis treatment . -
Anticancer Properties :
Another investigation focused on the anticancer properties of these compounds. Various derivatives were tested against cancer cell lines, revealing substantial cytotoxicity and the ability to induce apoptosis in malignant cells . -
Anticonvulsant Activity :
Research has indicated that some imidazo[1,2-a]pyridine derivatives possess anticonvulsant properties. In animal models, these compounds showed promise in reducing seizure frequency and severity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity towards specific biological targets. For instance:
- Substituents on the piperazine ring can significantly influence activity.
- Variations in the nitrogen positioning within the imidazo ring can alter binding affinity to target proteins.
Table 2: SAR Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves modulation of protein kinases or other cellular signaling molecules, making this compound a potential candidate for developing new anticancer therapies .
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system. Specifically, it acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders such as schizophrenia and anxiety. This modulation can enhance synaptic transmission and improve cognitive functions, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Properties
Recent studies have also highlighted the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, including 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride. These compounds have shown efficacy against a range of bacterial strains, indicating their potential use as novel antibacterial agents .
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has explored its use in creating biodegradable polymers that can be utilized in medical implants and drug delivery systems .
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound can be employed in developing coatings and adhesives that require strong bonding capabilities under varying environmental conditions.
Development of Anticancer Agents
A notable case study involved the synthesis of a series of imidazo[1,2-a]pyridine derivatives where this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, providing a foundation for further development into anticancer drugs.
Neuropharmacological Trials
In preclinical trials assessing the neuropharmacological effects of this compound, researchers found improvements in cognitive function in animal models treated with this compound compared to control groups. These findings support its potential use in treating cognitive impairments associated with neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[1,2-a]pyridine Derivatives
6-Chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine Hydrochloride
- Molecular Formula : C₁₂H₁₅Cl₂N₄
- Molecular Weight : 287.19 g/mol
- Key Difference : A chlorine atom replaces the hydrogen at the 6-position of the imidazo[1,2-a]pyridine core. This substitution may alter electronic properties and binding affinity in biological systems compared to the unchlorinated parent compound.
1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine
- Key Features: Contains a nitro group (NO₂) at the 8-position and a methoxy group (OCH₃) at the 5-position.
2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)
Piperazine-Containing Analogues
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine
- Structure : Features dual pyrimidine-piperazine arms attached to an imidazo[4,5-b]pyridine core. The thioxo (S=O) group at the 2-position modulates hydrogen-bonding capacity .
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Structure: Combines a pyridine-thiazole hybrid with a sulfonyl carboxamide group.
Pharmacologically Relevant Derivatives
Tyclopyrazoflor and Sarolaner
- Tyclopyrazoflor : Contains a pyridinyl-indazole-carboxamide scaffold. While structurally distinct, its piperazine-free design highlights the importance of heterocyclic diversity in pesticidal activity .
- Sarolaner : A macrocyclic lactone derivative with trifluoromethyl groups. Unlike 2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, it targets parasite GABA receptors .
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide
Structural and Functional Comparison Tables
Table 1: Key Structural Features and Molecular Properties
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride generally involves two main stages:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the piperazin-1-ylmethyl substituent, followed by salt formation.
Recent advances emphasize metal-free, environmentally benign methods for the imidazo[1,2-a]pyridine core synthesis, while the piperazine moiety is typically introduced via nucleophilic substitution or condensation reactions under mild conditions.
Preparation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine skeleton is commonly synthesized by condensation reactions involving 2-aminopyridines and aldehydes or related carbonyl compounds. Metal-free protocols have been developed to improve ecological impact and scalability:
Groebke–Blackburn–Bienaymé multicomponent reaction : This involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile to yield 2,3-disubstituted imidazo[1,2-a]pyridines efficiently under mild acidic catalysis such as hydrochloric acid or ammonium chloride, avoiding metal catalysts.
Acid-catalyzed condensation : Organic acids such as acetic acid, pivalic acid, or p-toluenesulfonic acid catalyze the condensation of 2-aminopyridine with aldehydes and alkynes to form the imidazo[1,2-a]pyridine core in high yields under metal-free conditions.
Microwave-assisted synthesis : Rapid and efficient protocols using microwave irradiation and acid catalysts have been reported to accelerate the formation of the imidazo[1,2-a]pyridine ring system.
These methods provide a green and scalable approach to the core structure, which is essential before functionalization with piperazine.
Introduction of the Piperazin-1-ylmethyl Group
The piperazin-1-ylmethyl substituent is typically introduced by nucleophilic substitution or alkylation reactions involving piperazine derivatives and appropriate halomethylated imidazo[1,2-a]pyridines or their precursors.
N-alkylation under mild conditions : A common route involves the reaction of imidazo[1,2-a]pyridine derivatives bearing a chloromethyl group with piperazine to form the desired 2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine intermediate. This reaction is often performed under alkaline conditions to promote nucleophilic substitution.
Use of protected piperazine derivatives : N-Boc-piperazine can be used to control reactivity and selectivity, followed by deprotection under acidic conditions to yield the free piperazine moiety. This method reduces impurities and improves product stability.
Formation of the Dihydrochloride Salt
To improve the solubility, stability, and handling properties, the free base 2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is converted into its dihydrochloride salt:
Treatment with hydrochloric acid in suitable solvents (e.g., ethanol or water) under controlled conditions yields the dihydrochloride salt with high purity and crystallinity.
The salt formation step is crucial for pharmaceutical applications, as it enhances the compound’s bioavailability and shelf life.
Detailed Preparation Protocol (Based on Related Piperazine Derivative Synthesis)
While direct literature on this compound is limited, analogous synthetic methods for related piperazine-containing heterocycles provide a reliable framework:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Formation of imidazo[1,2-a]pyridine core | 2-Aminopyridine + aldehyde + acid catalyst (e.g., HCl, ammonium chloride) | Metal-free condensation under mild heating or microwave irradiation | High yield (>85%), high purity |
| 2. Introduction of chloromethyl group | Chloromethylation reagent (e.g., formaldehyde + HCl) | Functionalization at 2-position to introduce a leaving group for substitution | Moderate to high yield |
| 3. Nucleophilic substitution with piperazine | Piperazine or N-Boc-piperazine, base (Na2CO3 or K2CO3), solvent (water or ethanol), room temperature | Substitution reaction to attach piperazin-1-ylmethyl group | High yield (90%+), controlled purity |
| 4. Deprotection (if N-Boc used) | Acidic hydrolysis (e.g., HCl in ethanol) | Removal of Boc protecting group to free piperazine nitrogen | Quantitative conversion |
| 5. Salt formation | Excess HCl in ethanol or water | Formation of dihydrochloride salt | High purity, crystalline solid |
Research Findings and Optimization Notes
Reaction conditions : Mild temperatures (25–40 °C) and aqueous or ethanol solvents are preferred for environmental and safety reasons.
Catalysts : Acid catalysts such as hydrochloric acid or ammonium chloride are effective and environmentally benign alternatives to metal catalysts.
Purity and yield : Use of protected piperazine intermediates (e.g., N-Boc-piperazine) improves product purity by minimizing side reactions and facilitating purification.
Industrial scalability : The described methods are suitable for scale-up due to simple reaction setups, use of water or ethanol as solvents, and avoidance of expensive or toxic metal catalysts.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine core synthesis | 2-Aminopyridine, aldehyde, acid catalyst | Metal-free, aqueous/ethanol, mild heating or microwave | Eco-friendly, scalable | >85% |
| Chloromethylation | Formaldehyde, HCl | Mild acidic conditions | Introduces reactive site for substitution | Moderate to high |
| Piperazine substitution | Piperazine or N-Boc-piperazine, base | Room temperature, aqueous/ethanol | High selectivity, purity | >90% |
| Deprotection (if applicable) | HCl in ethanol | Acidic hydrolysis | Clean deprotection | Quantitative |
| Salt formation | HCl | Room temperature | Improved stability, solubility | Quantitative |
Q & A
Q. How can cross-disciplinary approaches (e.g., computational + experimental) accelerate the development of novel analogs?
- Methodology : Adopt ICReDD’s workflow: (1) Generate in silico reaction libraries, (2) Prioritize candidates via ML-driven QSAR models, (3) Validate top candidates experimentally. This reduced development time by 40% in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
